molecular formula C23H25N3O2 B10926927 Azepan-1-yl[6-cyclopropyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Azepan-1-yl[6-cyclopropyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10926927
M. Wt: 375.5 g/mol
InChI Key: LKALGQMEZVZPDW-UHFFFAOYSA-N
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Description

1-AZEPANYL[6-CYCLOPROPYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and therapeutic potential. This particular compound features a unique structure that includes an azepane ring, a cyclopropyl group, and a 4-methylphenyl group attached to an isoxazolo[5,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL[6-CYCLOPROPYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the various substituents. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with suitable olefins to form the isoxazole ring . The cyclopropyl and 4-methylphenyl groups can be introduced through standard organic synthesis techniques such as Friedel-Crafts alkylation and Suzuki coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-AZEPANYL[6-CYCLOPROPYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-AZEPANYL[6-CYCLOPROPYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[6-CYCLOPROPYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

1-AZEPANYL[6-CYCLOPROPYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can be compared with other isoxazole derivatives, such as:

    Isoxazole: A simpler compound with a similar core structure but lacking the complex substituents.

    3-(4-Methylphenyl)isoxazole: Similar in structure but without the azepane and cyclopropyl groups.

    6-Cyclopropylisoxazolo[5,4-b]pyridine: Lacks the 4-methylphenyl and azepane groups.

The uniqueness of 1-AZEPANYL[6-CYCLOPROPYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

azepan-1-yl-[6-cyclopropyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C23H25N3O2/c1-15-6-8-17(9-7-15)21-20-18(23(27)26-12-4-2-3-5-13-26)14-19(16-10-11-16)24-22(20)28-25-21/h6-9,14,16H,2-5,10-13H2,1H3

InChI Key

LKALGQMEZVZPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)N5CCCCCC5

Origin of Product

United States

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